molecular formula C14H18N2O3 B2752501 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide CAS No. 1428373-34-5

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide

Cat. No.: B2752501
CAS No.: 1428373-34-5
M. Wt: 262.309
InChI Key: ZRQAJAVPJZBQHW-UHFFFAOYSA-N
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Description

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts unique chemical reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted azetidines.

Scientific Research Applications

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    1-acetyl-N-(2-phenoxyethyl)azetidine-2-carboxamide: Similar structure but with a different position of the carboxamide group.

    1-acetyl-N-(2-phenoxyethyl)pyrrolidine-3-carboxamide: A five-membered ring analogue.

    1-acetyl-N-(2-phenoxyethyl)aziridine-3-carboxamide: A three-membered ring analogue.

Uniqueness

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide is unique due to its four-membered azetidine ring, which imparts higher ring strain and reactivity compared to its five-membered pyrrolidine and three-membered aziridine analogues

Properties

IUPAC Name

1-acetyl-N-(2-phenoxyethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11(17)16-9-12(10-16)14(18)15-7-8-19-13-5-3-2-4-6-13/h2-6,12H,7-10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQAJAVPJZBQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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